molecular formula C24H20Cl2N2OS B042410 Fenticonazole CAS No. 72479-26-6

Fenticonazole

Cat. No. B042410
CAS RN: 72479-26-6
M. Wt: 455.4 g/mol
InChI Key: ZCJYUTQZBAIHBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Fenticonazole nitrate has been explored through different methodologies, including phase-transfer catalysis, which offers a convenient operation with mild reaction conditions and stable yield suitable for industrial processes. The total yield reported is 56.5%, showing advantages over previously reported methods due to its operational convenience and mild reaction conditions (Huang Yu-ping, 2007; M. Jing et al., 2010).

Molecular Structure Analysis

Fenticonazole contains a stereogenic center and is used therapeutically as a racemic mixture. The chiral discrimination of Fenticonazole and its enantiomers has been investigated through HPLC and CE, highlighting the importance of its chiral nature in its antifungal activity. The eutomer, or the more biologically active enantiomer, exhibits significant antifungal efficacy (M. Quaglia et al., 2002).

Chemical Reactions and Properties

Fenticonazole undergoes degradation under stress conditions such as acid and base hydrolysis, photodegradation, thermal decomposition, and oxidation. The structure of its major oxidative degradation product has been elucidated, and its stability under various conditions has been investigated, indicating susceptibility to autooxidation and the effectiveness of certain antioxidants in protecting against this degradation (E. Noaman et al., 2016).

Physical Properties Analysis

The investigation into the physical properties of Fenticonazole, such as solubility and formulation into ultra-deformable liposomes (Terpesomes), has shown promising results for enhancing its solubility and effectiveness in treating vaginal candidiasis. This formulation strategy not only addresses the poor aqueous solubility of Fenticonazole but also enhances its permeability and therapeutic efficacy in vivo (Rofida Albash et al., 2020).

Chemical Properties Analysis

Fenticonazole exhibits a broad spectrum of activity against gram-positive microorganisms and fungi, including dermatophytes, yeasts, and dimorphic fungi. Its antifungal spectrum is significantly broad, showing excellent in vitro activity, particularly at pH ranges of 4-5, against yeasts. The addition of inactivated bovine serum to culture media results in a slight decrease in activity, illustrating the importance of environmental conditions on its antimicrobial efficacy (M. Veronese et al., 1981).

Scientific Research Applications

  • Chiral Antifungal Agent : Fenticonazole is a chiral antifungal agent used in therapy as a racemic mixture, with its enantiomers exhibiting different biological activities against various fungi (Quaglia et al., 2002).

  • Detection and Quantification : It can be detected and quantified using high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) (Quaglia et al., 2001).

  • Treatment of Cutaneous Fungal Infections : Fenticonazole is effective for treating cutaneous fungal infections. Its once-daily application offers advantages in patient compliance (Vannini et al., 2009).

  • Efficacy against Candida albicans : This compound is particularly effective in treating Candida albicans infections of the skin and female genitalia (Veraldi, 2014).

  • Antibacterial, Antiparasitic, and Antimycotic Properties : It has demonstrated antibacterial, antiparasitic, and antimycotic properties, making it suitable for treating superficial mycoses of the skin and mixed infections (Veraldi & Milani, 2012).

  • Comparison with Other Antifungals : Studies comparing fenticonazole with clotrimazole in treating vaginal candidiasis show both compounds to be highly effective, with fenticonazole leading to a significant reduction in symptoms and elimination of Candida in most patients (Brewster et al., 1986).

  • Long-term Intracutaneous Activity : Fenticonazole has shown long-term intracutaneous activity and powerful fungicidal action, suggesting that a single daily administration could be sufficient for treating human dermatophytosis (Mycoses Scientific Advisory Board, 1987).

  • Treatment of Vaginal Candidiasis : In comparative studies, fenticonazole has shown significant effectiveness in treating vaginal candidiasis, with high rates of symptom reduction and Candida elimination (Wiest et al., 1989).

  • Morphofunctional Alterations in Candida : Fenticonazole causes structural and functional modifications in Candida albicans cultures, likely due to enzymatic activity blockage (Costa et al., 1984).

  • Formulation in Terpesomes Gel : Fenticonazole nitrate formulated in terpesomes gel has demonstrated significant inhibition effects and antifungal potency with minimal histopathological variation in rats (Albash et al., 2020).

  • In Vitro Antimycotic Activity : It exhibits antimycotic activity in vitro against various fungi and yeasts, with its properties varying depending on the pH of the medium (Costa, 1982).

  • High Antifungal Activity : Demonstrated high antifungal activity and complete healing without relapses in cases of experimental dermatomycosis and candidiasis (Veronese et al., 1981).

Safety And Hazards

Fenticonazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) .

Future Directions

Fenticonazole may be an ideal treatment option with its strong antifungal effects, especially in the treatment of patients with recurrent or mixed infections . Future research may explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYUTQZBAIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73151-29-8 (mono-nitate)
Record name Fenticonazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7057812
Record name Fenticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenticonazole

CAS RN

72479-26-6
Record name Fenticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72479-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenticonazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenticonazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENTICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
S Veraldi, R Milani - Drugs, 2008 - Springer
… current clinical data on the use of fenticonazole, including the small amount of … fenticonazole in dermatological and gynaecological indications. Relevant clinical studies for fenticonazole …
Number of citations: 54 link.springer.com
S Ahmed, MM Amin, S Sayed - Drug Delivery, 2023 - Taylor & Francis
This review aims to comprehensively highlight the recent nanosystems enclosing Fenticonazole nitrate (FTN) and to compare between them regarding preparation techniques, studied …
Number of citations: 8 www.tandfonline.com
F Tumietto, L Giacomelli - European Review for Medical & …, 2017 - europeanreview.org
… This review presents and discusses current evidence on fenticonazole and the role of this … ities following the administration of fenticonazole. Fenticonazole does not affect release and ac…
Number of citations: 16 www.europeanreview.org
ES Yamamoto, JA Jesus… - Current Topics in …, 2018 - ingentaconnect.com
… that fenticonazole, tioconazole and nystatin drugs eliminated promastigote and intracellular amastigotes, being fenticonazole … NO and H2O2, specially fenticonazole was able to alkalize …
Number of citations: 11 www.ingentaconnect.com
EM Kokoschka, G Niebauer, M Mounari, PM Preti - Mycoses, 1986 - Wiley Online Library
… assigned either to a treatment of fenticonazole 2% cream or to … 24 patients out of the 28 included in the fenticonazole group … The onset of fenticonazole action was more rapid then that of …
Number of citations: 16 onlinelibrary.wiley.com
R Albash, MH Ragaie, MAE Hassab, R El-Haggar… - Drug Delivery, 2022 - Taylor & Francis
The current investigation aimed for loading fenticonazole nitrate (FTN), an antifungal agent with low aqueous solubility, into trans-novasomes (TNs) for management of tinea corporis …
Number of citations: 10 www.tandfonline.com
R Albash, C Yousry, AM Al-Mahallawi… - Drug Delivery, 2021 - Taylor & Francis
In this investigation, we focused on ceramide IIIB, a skin component whose depletion tends to augment multiple skin disorders and fungal infections. Ceramide IIIB was included into …
Number of citations: 27 www.tandfonline.com
TAM Athow-Frost, K Freeman, TAN Mann… - Current Medical …, 1986 - Taylor & Francis
… All assessment criteria showed fenticonazole to be at least as efficacious as miconazole, … , did show trends in favour of fenticonazole. Fenticonazole resulted in mycological findings …
Number of citations: 17 www.tandfonline.com
GR Bayramova, AM Savicheva… - Obstetrics and …, 2023 - journals.eco-vector.com
Relevance: The recent statistical data have shown a steady increase in the incidence of Candida infection. About 75% of all women are estimated to experience vulvovaginal …
Number of citations: 0 journals.eco-vector.com
A Persi, A Rebora - Mycoses, 1985 - Wiley Online Library
The activity of Fenticonazole against dermatophytes and pathogenic yeasts was studied. 46 patients affected by superficial mycoses have been treated by 2% Fenticonazole cream for …
Number of citations: 9 onlinelibrary.wiley.com

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